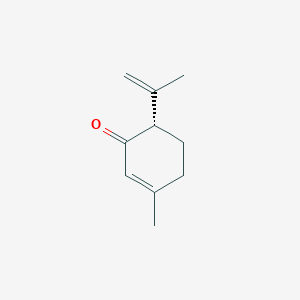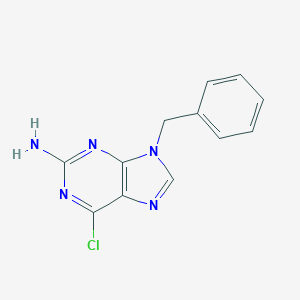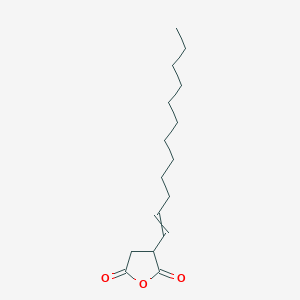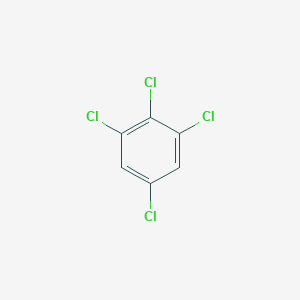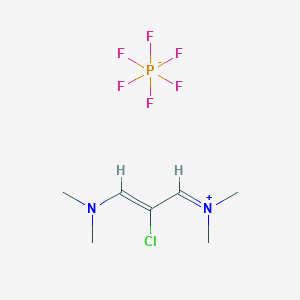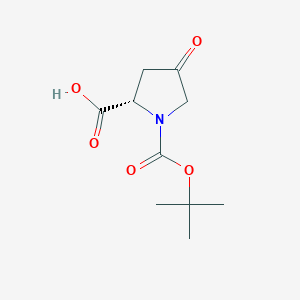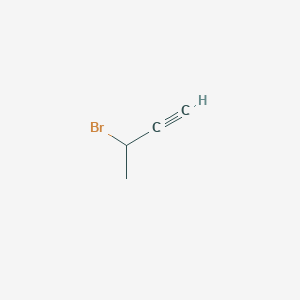
3-Bromo-1-butyne
Vue d'ensemble
Description
3-Bromo-1-butyne is a halogenated alkyne, a class of organic compounds characterized by a carbon-carbon triple bond and a bromine atom attached to one of the carbon atoms in the chain. This compound is of interest in organic synthesis due to its reactivity, which allows it to participate in various chemical transformations, leading to the formation of more complex molecules.
Synthesis Analysis
The synthesis of 3-Bromo-1-butyne and related compounds has been explored in several studies. For instance, a method for synthesizing unsymmetrical buta-1,3-diynes, which are closely related to 3-Bromo-1-butyne, involves a cross-coupling reaction of terminal alkynes with 1-bromoalkynes using copper(I) iodide as a catalyst . Additionally, improved synthetic routes for 1-bromo-3-buten-2-one, a compound that can be used as a building block for further synthesis, have been developed, highlighting the versatility of brominated alkynes in organic synthesis .
Molecular Structure Analysis
The molecular structure of 3-Bromo-1-butyne and its isomers has been studied using various techniques. For example, an electron diffraction study on the structure and conformational composition of 1-bromo-3-methyl-2-butene provides insights into the geometrical parameters of brominated alkenes, which can be extrapolated to understand the structure of 3-Bromo-1-butyne . Additionally, the vibrational spectra and molecular structure of organic azides derived from bromoalkynes have been investigated, further contributing to the understanding of the molecular structure of brominated alkynes .
Chemical Reactions Analysis
Brominated alkynes, such as 3-Bromo-1-butyne, are reactive intermediates that can undergo various chemical reactions. For instance, bromine-mediated cyclization of 1,4-diaryl buta-1,3-diynes has been used to construct naphthalene motifs, demonstrating the potential of brominated alkynes in cyclization reactions . Moreover, the selective bromination of anilines, phenols, and α-bromination of alkanones using a new brominating agent shows the utility of brominated compounds in selective functionalization processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-Bromo-1-butyne can be inferred from studies on similar brominated compounds. The effects of deuterium substitution on the rates of solvolysis reactions of 3-halo-3-methyl-1-butynes provide insights into the reactivity and stability of brominated alkynes . Furthermore, photoelectron-photoion coincidence studies on bromobutyne isomers, including 3-bromo-1-butyne, offer valuable information on the energetics and dissociation behavior of these compounds .
Applications De Recherche Scientifique
-
Organic Synthesis and Chemical Reactions
-
Pharmaceutical Intermediates
-
Materials Science and Polymer Chemistry
-
Bioconjugation and Protein Labeling
-
Click Chemistry and Chemical Biology
-
Natural Product Synthesis
Safety And Hazards
3-Bromo-1-butyne may cause eye and skin irritation. It may be harmful if inhaled or absorbed through the skin . It is recommended to avoid breathing mist, gas, or vapours, avoid contact with skin and eyes, use personal protective equipment, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .
Propriétés
IUPAC Name |
3-bromobut-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5Br/c1-3-4(2)5/h1,4H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJVGTWBTIEAMV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70449088 | |
| Record name | 3-bromobut-1-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-butyne | |
CAS RN |
18668-72-9 | |
| Record name | 3-bromobut-1-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70449088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-1-butyne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



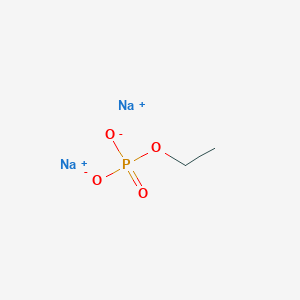
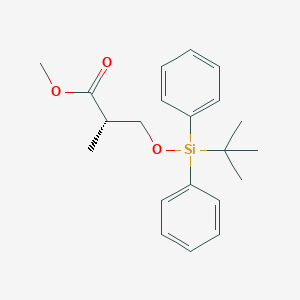
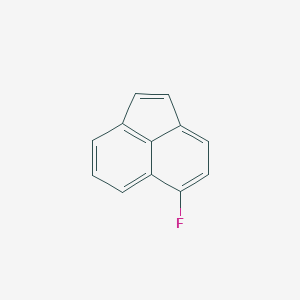
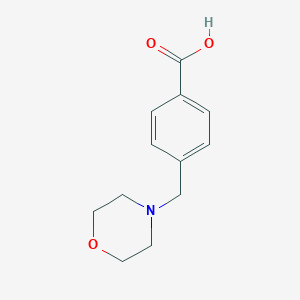
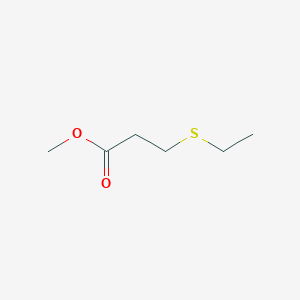
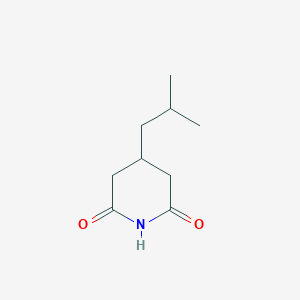
![[4-(2-Amino-1-methylimidazo[4,5-b]pyridin-6-yl)phenyl] hydrogen sulfate](/img/structure/B107520.png)
